molecular formula C16H20O9 B3040910 6-O-Feruloyl-D-glucose, Min. 98% CAS No. 252207-50-4

6-O-Feruloyl-D-glucose, Min. 98%

Cat. No. B3040910
CAS RN: 252207-50-4
M. Wt: 356.32 g/mol
InChI Key: LVNFIOGAAUPIPC-ZSJFXSENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Feruloyl-D-glucose is a compound that belongs to the class of phenolic compounds . It is a diverse group of plant-derived compounds produced principally through esterification of a hydroxycinnamic acid and 1 L - (−)-quinic acid . It is available for purchase from various biochemical suppliers .


Synthesis Analysis

The synthesis of 6-O-Feruloyl-D-glucose involves the use of enzymes known as uridine diphosphate-dependent glucosyltransferases (UGTs). These enzymes are involved in the formation of feruloyl glucoside, where the carboxylate group of ferulic acid is docked near UDP-glucose . The biosynthesis of such compounds involves a series of enzymatic reactions .


Molecular Structure Analysis

The molecular structure of 6-O-Feruloyl-D-glucose involves a hydroxycinnamic acid (ferulic acid) esterified to a glucose molecule . The presence of β-glycosidic linkage has been confirmed . The docking mode of ferulic acid to AtUGT71C1 resulted in the preferential formation of feruloyl glucoside .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-O-Feruloyl-D-glucose, Min. 98%, focusing on six unique fields:

Antioxidant Activity

6-O-Feruloyl-D-glucose is known for its potent antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This makes it a valuable compound in the development of supplements and functional foods aimed at reducing oxidative stress-related diseases such as cardiovascular diseases and certain cancers .

Anti-inflammatory Effects

Research has shown that 6-O-Feruloyl-D-glucose exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for developing treatments for inflammatory conditions such as arthritis and inflammatory bowel disease .

Antimicrobial Properties

6-O-Feruloyl-D-glucose has demonstrated antimicrobial activity against a variety of pathogens, including bacteria and fungi. This property is particularly useful in the development of natural preservatives for food and cosmetic products, as well as in the formulation of antimicrobial agents for medical applications .

Diabetes Management

Research has shown that 6-O-Feruloyl-D-glucose can help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its antioxidant properties also help in mitigating the oxidative stress associated with diabetes, thereby reducing the risk of diabetic complications.

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Safety and Hazards

6-O-Feruloyl-D-glucose is classified as having potential for skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (Category 3) .

Future Directions

The future directions for the study of 6-O-Feruloyl-D-glucose could involve further exploration of its potential health benefits, its safety, and mechanisms of action . More research is needed to fully understand its properties and potential applications.

Mechanism of Action

Target of Action

The primary targets of 6-O-Feruloyl-D-glucose are carbohydrate esterases , a group of enzymes that release acyl or alkyl groups attached by ester linkage to carbohydrates . These enzymes are widely distributed in animals, plants, and microorganisms .

Mode of Action

6-O-Feruloyl-D-glucose interacts with its targets, the carbohydrate esterases, through a process known as hydrolysis . This compound, being a feruloyl ester , is a substrate for feruloyl esterases, which catalyze the hydrolysis of the ester bond, yielding ferulate and a polysaccharide .

Biochemical Pathways

The action of 6-O-Feruloyl-D-glucose primarily affects the degradation of polysaccharides . The hydrolysis of the ester bond in 6-O-Feruloyl-D-glucose by feruloyl esterases releases ferulate and a polysaccharide . This process plays a crucial role in the degradation of hemicellulose in the plant cell wall .

Pharmacokinetics

It’s known that phenylethanoid glycosides, a class of compounds to which 6-o-feruloyl-d-glucose belongs, are water-soluble . This property could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The hydrolysis of 6-O-Feruloyl-D-glucose by feruloyl esterases results in the release of ferulate and a polysaccharide . This process contributes to the degradation of hemicellulose in the plant cell wall , which could have implications in various industries, including agriculture, biofuel production, and paper production .

Action Environment

The action of 6-O-Feruloyl-D-glucose can be influenced by various environmental factors. For instance, the activity of feruloyl esterases, the enzymes that interact with 6-O-Feruloyl-D-glucose, can vary depending on the pH . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)17)3-5-12(18)24-7-11-13(19)14(20)15(21)16(22)25-11/h2-6,11,13-17,19-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNFIOGAAUPIPC-ZSJFXSENSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Feruloyl-D-glucose, Min. 98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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